ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518319-10-3
VCID: VC21511441
InChI: InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C
Molecular Formula: C26H22FNO6S
Molecular Weight: 495.5g/mol

ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate

CAS No.: 518319-10-3

Cat. No.: VC21511441

Molecular Formula: C26H22FNO6S

Molecular Weight: 495.5g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate - 518319-10-3

Specification

CAS No. 518319-10-3
Molecular Formula C26H22FNO6S
Molecular Weight 495.5g/mol
IUPAC Name ethyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3
Standard InChI Key KEZNLVLOWVLZNE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C

Introduction

Synthesis Pathway

Although specific synthesis details for this compound were not found in the search results, similar benzofuran derivatives are typically synthesized through:

  • Formation of the benzofuran core: This involves cyclization reactions using substituted phenols and α-halo ketones.

  • Introduction of the sulfonamide group: Sulfonylation reactions are performed using sulfonyl chlorides in the presence of bases like triethylamine.

  • Esterification: The ethyl carboxylate group is introduced through esterification or transesterification reactions.

Potential Biological Activities

Based on structural analogs:

  • Anticancer activity: Compounds containing benzofuran and sulfonamide groups have demonstrated cytotoxic effects against cancer cell lines by inhibiting key enzymes or pathways involved in tumor growth.

  • Antimicrobial properties: The sulfonamide moiety is well-known for its antibacterial activity, which could extend to this compound.

  • Anti-inflammatory effects: Benzofuran derivatives are often investigated for their ability to modulate inflammatory pathways.

Pharmacokinetic Considerations

The compound's pharmacokinetic profile is influenced by:

  • Lipophilicity (due to the ethyl ester group), which may enhance membrane permeability.

  • Metabolic stability, potentially affected by the amide and ester bonds, which are susceptible to enzymatic hydrolysis.

  • Fluorine substitution, which often improves metabolic resistance and binding affinity to biological targets.

Applications in Drug Development

Given its structural features, this compound could be a candidate for:

  • Development as an anticancer agent by targeting specific cellular pathways.

  • Use as a lead compound for designing derivatives with improved potency or selectivity.

  • Exploration in antimicrobial drug discovery programs.

Data Table: Key Structural Features

FeatureDescription
Core StructureBenzofuran
Functional GroupsEthyl ester, sulfonamide, amide
SubstituentsFluorophenyl ring, methyl groups
Potential Biological TargetsEnzymes (e.g., kinases), bacterial proteins
Pharmacological RelevanceAnticancer, antimicrobial, anti-inflammatory

Research Gaps and Future Directions

  • Experimental Validation: While theoretical predictions suggest biological activity, experimental studies (e.g., cytotoxicity assays) are needed to confirm efficacy.

  • Mechanistic Studies: Investigating how this compound interacts with specific biological targets will provide insights into its mode of action.

  • Optimization: Structural modifications could optimize pharmacokinetic properties and reduce potential toxicity.

This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential biological activities. Further research is essential to fully elucidate its therapeutic potential and applications in medicinal chemistry.

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